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Compound of Interest

Compound Name: 3-(4-Bromobenzoyl)propionic acid

Cat. No.: B1266032

Crystal Structure of 3-(4-
Bromobenzoyl)propionic Acid Remains Elusive

A comprehensive search for the definitive crystal structure and detailed molecular geometry of
3-(4-Bromobenzoyl)propionic acid has yielded no specific crystallographic data in publicly
accessible databases, including the Cambridge Crystallographic Data Centre (CCDC). While
basic chemical and physical properties of the compound are known, a detailed experimental
determination of its three-dimensional structure through techniques like single-crystal X-ray
diffraction has not been published or made available.

This technical guide aims to provide an overview of the anticipated structural features and the
methodologies that would be employed for such a characterization, drawing parallels with a
structurally similar compound, 3-(4-Methoxybenzoyl)propionic acid, for which crystallographic
data is available. This document is intended for researchers, scientists, and drug development
professionals who may be working with or synthesizing this molecule.

General Properties

3-(4-Bromobenzoyl)propionic acid, also known as 4-(4-bromophenyl)-4-oxobutanoic acid, is
a solid with the chemical formula C10H9sBrOs and a molecular weight of approximately 257.08
g/mol .[1][2] It is characterized by a 4-bromobenzoyl group attached to a propionic acid moiety.
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Property Value
Molecular Formula C10H9BrOs
Molecular Weight 257.08 g/mol
CAS Number 6340-79-0
White to light beige shiny crystalline flakes or
Appearance
powder
Melting Point 148-152 °C

Hypothetical Experimental Protocol for Crystal
Structure Determination

The definitive determination of the crystal structure and molecular geometry of 3-(4-
Bromobenzoyl)propionic acid would necessitate a single-crystal X-ray diffraction study. The

typical workflow for such an analysis is outlined below.
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Figure 1. A generalized workflow for the determination of a small molecule crystal structure.
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Synthesis and Crystallization: The first step involves the synthesis of 3-(4-
Bromobenzoyl)propionic acid, followed by rigorous purification, typically through
recrystallization from a suitable solvent system. The purified compound is then used to grow
single crystals of sufficient size and quality for X-ray diffraction. Slow evaporation of a saturated
solution is a common technique for crystal growth.

Data Collection: A suitable single crystal is selected and mounted on a goniometer head of a
single-crystal X-ray diffractometer. The crystal is then cooled to a low temperature (e.g., 100 K)
to minimize thermal vibrations of the atoms. X-rays are directed at the crystal, and the resulting
diffraction pattern is recorded by a detector.

Structure Solution and Refinement: The collected diffraction data is processed to determine the
unit cell dimensions and space group of the crystal. The initial positions of the atoms in the
asymmetric unit are determined using direct methods or Patterson methods. This initial
structural model is then refined against the experimental data using least-squares methods to
obtain the final, accurate crystal structure.

Anticipated Molecular Geometry and Intermolecular
Interactions

Based on the known chemical structure, the molecular geometry of 3-(4-
Bromobenzoyl)propionic acid is expected to feature a planar bromophenyl ring. The
propionic acid chain will likely exhibit some degree of conformational flexibility. Key geometric
parameters of interest would include the bond lengths and angles within the benzoyl and
propionic acid moieties, as well as the torsion angles that define the overall conformation of the
molecule.

In the solid state, it is anticipated that the molecules would be linked by intermolecular
hydrogen bonds between the carboxylic acid groups, likely forming centrosymmetric dimers.
This is a common packing motif for carboxylic acids. Additionally, other intermolecular
interactions, such as halogen bonding involving the bromine atom and C-H---O interactions,
may play a role in stabilizing the crystal packing.
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Figure 2. Expected functional groups and potential intermolecular interactions in the crystal
structure.

Comparison with 3-(4-Methoxybenzoyl)propionic
Acid

A crystallographic study of the related compound, 3-(4-Methoxybenzoyl)propionic acid, reveals
a monoclinic crystal system (space group P21/c). In its crystal structure, molecules are linked

by O-H---O hydrogen bonds to form centrosymmetric dimers. This strongly suggests that 3-(4-
Bromobenzoyl)propionic acid would exhibit a similar hydrogen-bonding motif. The availability
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of such data for a related structure underscores the type of detailed information that is currently
missing for the bromo-substituted analogue.

Conclusion

While the fundamental properties of 3-(4-Bromobenzoyl)propionic acid are documented, a
definitive understanding of its solid-state structure remains to be established. The absence of a
published crystal structure in the primary crystallographic databases prevents a detailed
analysis of its molecular geometry and intermolecular interactions. The experimental
determination of this structure would be a valuable contribution to the fields of crystallography,
medicinal chemistry, and materials science, providing crucial data for computational modeling,
understanding structure-property relationships, and guiding the design of new materials and
pharmaceutical agents. Researchers in possession of this compound are encouraged to
pursue its crystallographic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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